5-Thiazolepropanoic acid

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Fragment-based screening demands minimally functionalized scaffolds to avoid confounding SAR interpretation. 5-Thiazolepropanoic acid (CAS 933724-95-9) addresses this need as an unsubstituted 5-position thiazole building block with a propanoic acid linker. • MW 157.19 g/mol ensures high ligand efficiency for fragment prioritization • Unique 5-position substitution geometry vs. 2- or 4-position analogs • Available at ≥97% purity; carboxylic acid handle enables facile amide/ester elaboration • Stable at 2-8°C under nitrogen

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 933724-95-9
Cat. No. B1499673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thiazolepropanoic acid
CAS933724-95-9
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)CCC(=O)O
InChIInChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9)
InChIKeyGHLKHRAWUVKIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Thiazolepropanoic Acid (CAS 933724-95-9) Compound Identification and Baseline Specifications


5-Thiazolepropanoic acid (IUPAC: 3-(1,3-thiazol-5-yl)propanoic acid, CAS 933724-95-9) is a heterocyclic organic building block featuring a 1,3-thiazole ring linked via a 3-carbon alkyl chain to a terminal carboxylic acid group . With a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol, this compound serves as a foundational scaffold in medicinal chemistry and agrochemical research . Its predicted pKa of 4.40 ± 0.10 indicates moderate acidity, while the predicted boiling point (318.2 ± 17.0 °C) and density (1.354 ± 0.06 g/cm³) inform handling and formulation considerations . Commercially available in purities ranging from 95% to 98%, the compound is typically stored at 2-8 °C under nitrogen to prevent degradation [1].

Why 5-Thiazolepropanoic Acid (CAS 933724-95-9) Cannot Be Interchanged with Generic Thiazole Analogs


Simple substitution of 5-Thiazolepropanoic acid with other thiazole-containing carboxylic acids is not scientifically valid due to the critical influence of both thiazole ring substitution pattern and linker geometry on downstream reactivity and target engagement. The 5-position thiazole substitution in this compound confers a distinct electronic environment and steric profile compared to 2- or 4-position analogs [1]. Furthermore, the propanoic acid side chain provides a specific spatial separation between the heterocyclic core and the carboxylic acid functionality, which directly impacts binding pocket complementarity in biological targets and synthetic accessibility of subsequent derivatives [2]. The absence of additional substituents (e.g., methyl, amino, or fluoro groups) on either the thiazole ring or the propanoic acid backbone renders this compound a unique, minimally functionalized scaffold, ideal for building fragment-based libraries where unanticipated steric or electronic perturbations from additional functional groups would confound structure-activity relationship (SAR) interpretation . These differences translate into measurable variations in physical properties such as predicted pKa and boiling point, as well as distinct commercial availability and pricing structures .

Quantitative Differentiation of 5-Thiazolepropanoic Acid (CAS 933724-95-9) Against Closest Analogs


Comparative Molecular Weight and Physical Property Profiling of 5-Thiazolepropanoic Acid vs. 4-Methyl-5-thiazolepropanoic Acid

5-Thiazolepropanoic acid (MW 157.19 g/mol) presents a 14 g/mol lower molecular weight and a predicted pKa of 4.40 ± 0.10 compared to its 4-methyl-substituted analog, 4-Methyl-5-thiazolepropanoic acid (MW 171.22 g/mol, predicted pKa not available) . The absence of the methyl group at the 4-position of the thiazole ring eliminates a potential site for steric hindrance and electronic modulation, making the parent compound a more compact, less lipophilic scaffold for fragment-based drug design . This difference in molecular weight and substituent count directly influences the compound's predicted boiling point (318.2 ± 17.0 °C for 5-Thiazolepropanoic acid vs. 323.5 °C for the 4-methyl analog) .

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Commercial Availability and Pricing Analysis: 5-Thiazolepropanoic Acid vs. 3-(1,3-Thiazol-2-yl)propanoic Acid

5-Thiazolepropanoic acid (CAS 933724-95-9) is commercially available from multiple global suppliers at a benchmark price point of approximately $103 USD per 100 mg [1]. In contrast, its 2-position isomer, 3-(1,3-thiazol-2-yl)propanoic acid (CAS 144163-65-5), is less widely stocked and often carries a higher procurement cost, reflecting differences in synthetic accessibility and market demand . The 5-isomer benefits from a more established supply chain, with vendors offering purities up to 98% and bulk pricing options, while the 2-isomer is primarily sourced from specialty chemical manufacturers with longer lead times [2].

Procurement Cost Analysis Building Block Sourcing

Synthetic Versatility: Comparative Derivatization Efficiency of 5-Thiazolepropanoic Acid vs. 4-Thiazolepropanoic Acid

The 5-position thiazole substitution in 5-Thiazolepropanoic acid provides a unique scaffold for the installation of α-amino acid functionalities via established coupling methodologies, as demonstrated by the successful synthesis of Fmoc-3-Ala(5-thiazoyl)-OH (CAS 870010-07-4) and Boc-protected derivatives . In contrast, the 4-position isomer (4-Thiazolepropanoic acid, CAS 14717-97-6) exhibits different regioselectivity in electrophilic aromatic substitution reactions, leading to alternative product distributions and requiring distinct optimization of reaction conditions . The 5-isomer's electronic environment at the thiazole C2 position is more amenable to nucleophilic attack, facilitating direct α-functionalization with high yield (≥85% in model reactions for Boc-protected derivatives) compared to the 4-isomer which often necessitates harsher conditions [1].

Organic Synthesis Peptide Chemistry Protecting Group Strategy

Optimal Research and Industrial Deployment Scenarios for 5-Thiazolepropanoic Acid (CAS 933724-95-9)


Fragment-Based Drug Discovery (FBDD) Library Construction

The minimal molecular weight (157.19 g/mol) and absence of additional substituents on 5-Thiazolepropanoic acid make it an ideal core scaffold for fragment-based screening libraries. Its predicted pKa of 4.40 ± 0.10 ensures adequate aqueous solubility at physiological pH, while the carboxylic acid handle permits facile bioconjugation or elaboration to amides, esters, and hydrazides . The compound's lower molecular weight compared to methyl-substituted analogs (e.g., 4-Methyl-5-thiazolepropanoic acid, MW 171.22 g/mol) translates to higher ligand efficiency (LE), a critical metric in fragment prioritization .

Peptidomimetic Synthesis and Unnatural Amino Acid Incorporation

5-Thiazolepropanoic acid serves as a direct precursor to 2-amino-3-(1,3-thiazol-5-yl)propanoic acid (5-thiazoylalanine), an unnatural amino acid that has been successfully incorporated into sperm whale myoglobin mutants to modulate heme redox potential by over 200 mV and alter carbene transfer reactivity [1]. The commercial availability of Fmoc- and Boc-protected derivatives (e.g., CAS 870010-07-4, 1379860-51-1) streamlines solid-phase peptide synthesis workflows and reduces the need for in-house protection/deprotection steps .

Agrochemical Intermediate for Thiazole-Containing Fungicides and Herbicides

The 1,3-thiazole core is a privileged structure in modern agrochemicals, with derivatives exhibiting broad-spectrum antifungal and herbicidal activities. 5-Thiazolepropanoic acid's commercial availability at multi-gram scale and competitive pricing (approximately $103 USD per 100 mg) position it as a cost-effective building block for the synthesis of thiazole-containing crop protection agents, particularly when compared to less accessible 2- or 4-position isomers [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Linker Design

The carboxylic acid moiety of 5-Thiazolepropanoic acid, combined with the nitrogen and sulfur heteroatoms of the thiazole ring, presents a multidentate ligand capable of chelating transition metals (e.g., Cu(II), Zn(II), Fe(III)). The 5-position thiazole substitution geometry favors the formation of discrete coordination polymers with predictable topologies, in contrast to 2- and 4-position analogs which often yield more complex supramolecular architectures . This property is exploitable in the design of crystalline sponges and heterogeneous catalysts.

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